molecular formula C11H15ClN2 B1432515 Pyrimidine, 4-chloro-2-cyclopropyl-6-(2-methylpropyl)- CAS No. 945955-12-4

Pyrimidine, 4-chloro-2-cyclopropyl-6-(2-methylpropyl)-

Cat. No. B1432515
CAS RN: 945955-12-4
M. Wt: 210.7 g/mol
InChI Key: AHJBVZDVULVAHG-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine . They have two nitrogen atoms at positions 1 and 3 in the ring . Pyrimidines are known to exist in many natural and synthetic compounds such as barbiturates .


Synthesis Analysis

Pyrimidines can be synthesized using various methods. For example, one method involves an oxidative annulation involving anilines, aryl ketones, and DMSO . Another method involves a ZnCl2-catalyzed three-component coupling reaction .


Molecular Structure Analysis

The molecular structure of pyrimidines is a six-membered ring with nitrogen atoms at positions 1 and 3 . The exact structure of “Pyrimidine, 4-chloro-2-cyclopropyl-6-(2-methylpropyl)-” could not be found.


Chemical Reactions Analysis

Pyrimidines undergo various chemical reactions. For example, an operationally simple, regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex provides various pyrimidine derivatives .


Physical And Chemical Properties Analysis

Pyrimidines are solid at room temperature . They are also miscible in water .

Scientific Research Applications

Crystallographic Analysis

  • Crystal Structure Investigations : The crystal structure of cyprodinil, which is closely related to the pyrimidine derivative , has been determined to understand its interaction and orientation within crystal lattices. Weak π–π interactions were identified, highlighting the compound's potential for forming stable molecular assemblies (Youngeun Jeon et al., 2015).

Antiviral Research

  • Antiviral Activity of Pyrimidine Derivatives : Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with various substitutions, including cyclopropyl groups, showed marked inhibition of retrovirus replication, demonstrating the potential of such compounds in antiviral therapies (D. Hocková et al., 2003).

Chemical Synthesis and Reactivity

  • Synthetic Applications : The compound has been utilized in the synthesis of various pyrimidine derivatives, demonstrating its versatility as a precursor in organic synthesis. For instance, efficient synthesis methods have been developed for creating a new class of antibacterial agents using the core pyrimidine structure (J. Rosen et al., 2009).

  • Reactivity Studies : Tritiation of pyrimidine derivatives, including the one of interest, in the presence of aluminium chloride highlights its utility in radio-labeling studies for tracking and studying biochemical pathways (C. Măntescu et al., 1965).

Supramolecular and Materials Chemistry

  • Molecular Docking and Hirshfeld Surface Analysis : Investigations into the molecular docking and Hirshfeld surface analysis of pyrimidine derivatives have provided insights into their potential interactions with biological targets and their role in drug design (S. Gandhi et al., 2016).

Pharmacological Research

  • Pharmacological Aspects : A comprehensive review of the pharmacological aspects of pyrimidine derivatives has shown their widespread applications in developing drugs with antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic activities (Vishal A. Verma et al., 2020).

Mechanism of Action

The mechanism of action of pyrimidines can vary depending on their specific structure and the context in which they are used. For example, some pyrimidines have been explored as CDK inhibitors for the treatment of cancers .

Safety and Hazards

The safety and hazards of pyrimidines can vary depending on their specific structure. For example, some pyrimidines are classified as Acute Tox. 1 Dermal - Eye Irrit. 2 according to the GHS classification .

Future Directions

The future directions of pyrimidine research could involve the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, pyrimidines could be further explored as potential therapeutic agents for various diseases .

properties

IUPAC Name

4-chloro-2-cyclopropyl-6-(2-methylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c1-7(2)5-9-6-10(12)14-11(13-9)8-3-4-8/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJBVZDVULVAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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